
5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile, also known as ACOC, is a chemical compound that has gained significant interest in scientific research due to its potential pharmaceutical applications. ACOC belongs to the oxazole family and is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Mecanismo De Acción
The mechanism of action of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key cellular processes. 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to inhibit the growth of bacteria and fungi. Additionally, 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its ability to inhibit the activity of enzymes involved in key cellular processes. This makes it a useful tool for studying the mechanisms of these enzymes. However, one limitation of using 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is its potential toxicity. 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in treating different types of cancer. Another area of interest is its potential use as an anti-inflammatory agent. Additional studies are needed to determine the mechanism of action of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in reducing inflammation. Finally, future research could focus on the development of new derivatives of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-chlorobenzonitrile with 1-azepanone in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process to form the oxazole ring. The resulting product is purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has also been investigated for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-13-7-5-12(6-8-13)15-19-14(11-18)16(21-15)20-9-3-1-2-4-10-20/h5-8H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTXZJMLDWKBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

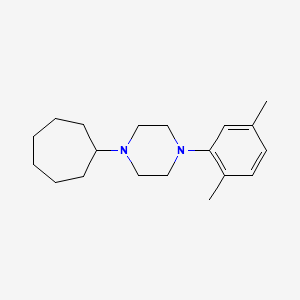
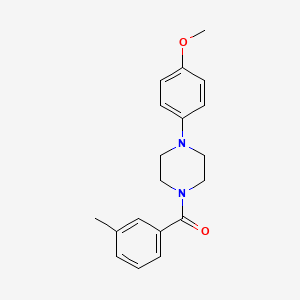
![1-[(2-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5748542.png)
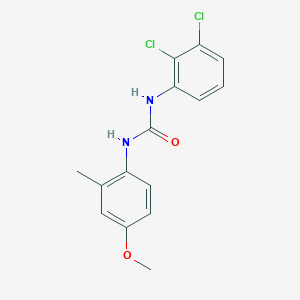
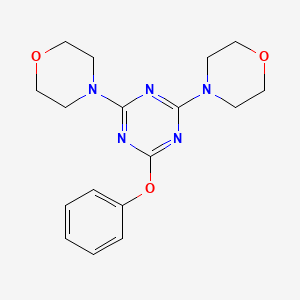
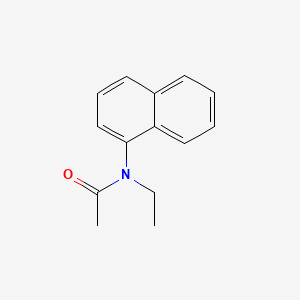
![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5748571.png)
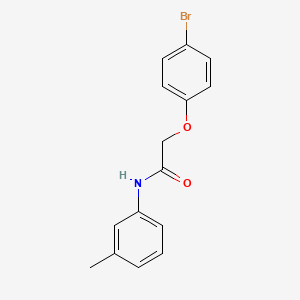
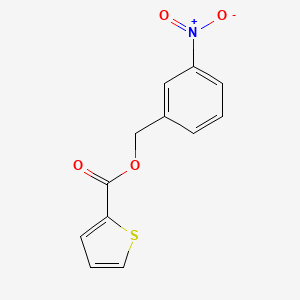
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5748591.png)
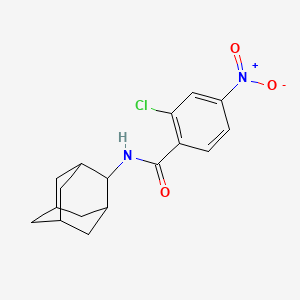
![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)